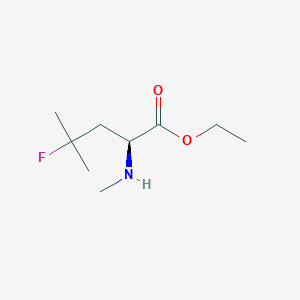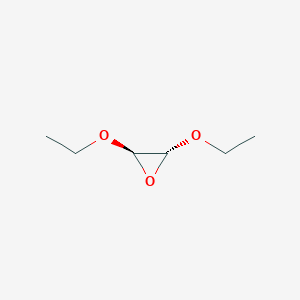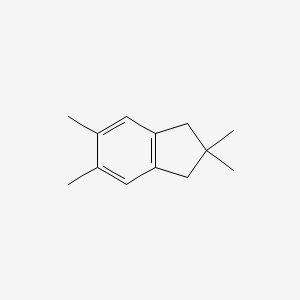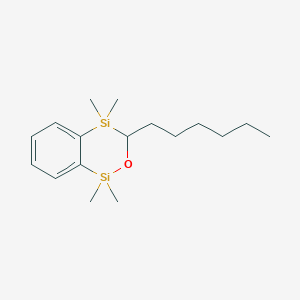
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is a unique organosilicon compound It features a benzoxadisiline core, which is a silicon-containing heterocycle, and is substituted with hexyl and tetramethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline typically involves the reaction of appropriate silanes with benzoxadisiline precursors under controlled conditions. Commonly, the reaction is carried out in the presence of a catalyst such as platinum or palladium to facilitate the formation of the silicon-oxygen bonds. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity. Additionally, scaling up the reaction requires optimization of reaction parameters to maintain efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles such as alkoxides or amines; reactions may require catalysts and are often performed under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized benzoxadisiline compounds.
Wissenschaftliche Forschungsanwendungen
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicone resins and coatings.
Wirkmechanismus
The mechanism of action of 3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline involves its interaction with various molecular targets. The silicon centers can form strong bonds with oxygen and other electronegative atoms, which can influence the compound’s reactivity and stability. The pathways involved in its reactions often include the formation and cleavage of silicon-oxygen bonds, which are crucial for its function in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4-Tetramethylhexane: A structurally similar compound but lacks the benzoxadisiline core.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another silicon-containing compound with a different core structure.
Uniqueness
3-Hexyl-1,1,4,4-tetramethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is unique due to its benzoxadisiline core, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
139767-72-9 |
|---|---|
Molekularformel |
C17H30OSi2 |
Molekulargewicht |
306.6 g/mol |
IUPAC-Name |
3-hexyl-1,1,4,4-tetramethyl-3H-2,1,4-benzoxadisiline |
InChI |
InChI=1S/C17H30OSi2/c1-6-7-8-9-14-17-18-20(4,5)16-13-11-10-12-15(16)19(17,2)3/h10-13,17H,6-9,14H2,1-5H3 |
InChI-Schlüssel |
MKJRUWSXRAWEMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1O[Si](C2=CC=CC=C2[Si]1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


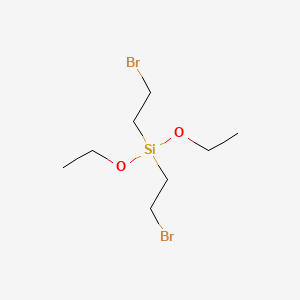

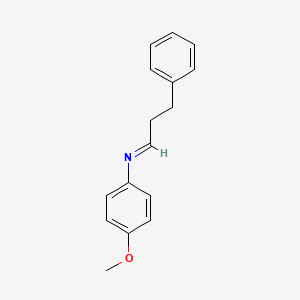
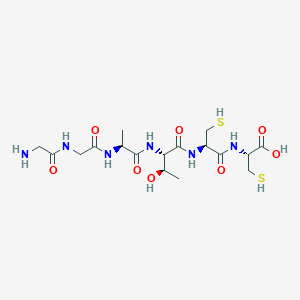
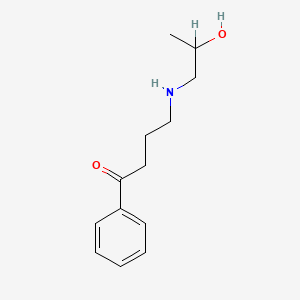
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
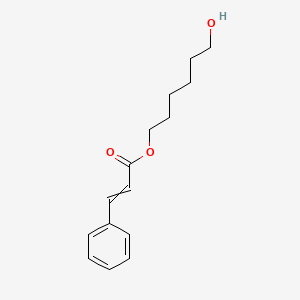
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
